molecular formula C13H25NO3 B15226427 tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B15226427
M. Wt: 243.34 g/mol
InChI Key: VAYGHFNJQFTZJD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyethyl group, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 3-(2-hydroxyethyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: The major product formed is the corresponding ketone or aldehyde.

    Reduction: The major product formed is the corresponding alcohol.

    Substitution: The major products formed depend on the nucleophile used in the reaction.

Scientific Research Applications

tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the tert-butyl ester group can interact with hydrophobic pockets. These interactions can modulate the activity of the enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring.

    tert-Butyl 4-methylpiperidine-1-carboxylate: Lacks the hydroxyethyl group.

    tert-Butyl 3-(2-hydroxyethyl)-piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring.

Uniqueness

tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyethyl and methyl groups on the piperidine ring. This combination of functional groups allows for a wider range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10-5-7-14(9-11(10)6-8-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3

InChI Key

VAYGHFNJQFTZJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1CCO)C(=O)OC(C)(C)C

Origin of Product

United States

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